

Technical Guide: Solubility Profiling of 4-(2-Butoxyethyl)piperidine HCl

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Compound of Interest

Compound Name: 4-(2-Butoxyethyl)piperidine
hydrochloride

CAS No.: 1219967-64-2

Cat. No.: B1440750

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Solvent Selection Strategy for Aqueous vs. Ethanolic Systems

Executive Summary

In drug development and organic synthesis, 4-(2-Butoxyethyl)piperidine HCl serves as a critical amphiphilic building block.^[1] Its solubility behavior is governed by a competition between the highly polar piperidinium cation and the lipophilic butoxyethyl tail.^[1]

This guide provides a definitive analysis of its solubility in Water versus Ethanol.^[1] While the hydrochloride salt form drives aqueous solubility, the C4-alkoxy chain introduces significant hydrophobic character, making Ethanol the superior solvent for high-concentration processing and recrystallization, while Water remains the medium of choice for biological assays and extraction.^[1]

Physicochemical Profile & Structural Logic^[1]

To understand the solubility differences, we must analyze the molecule's competing domains.

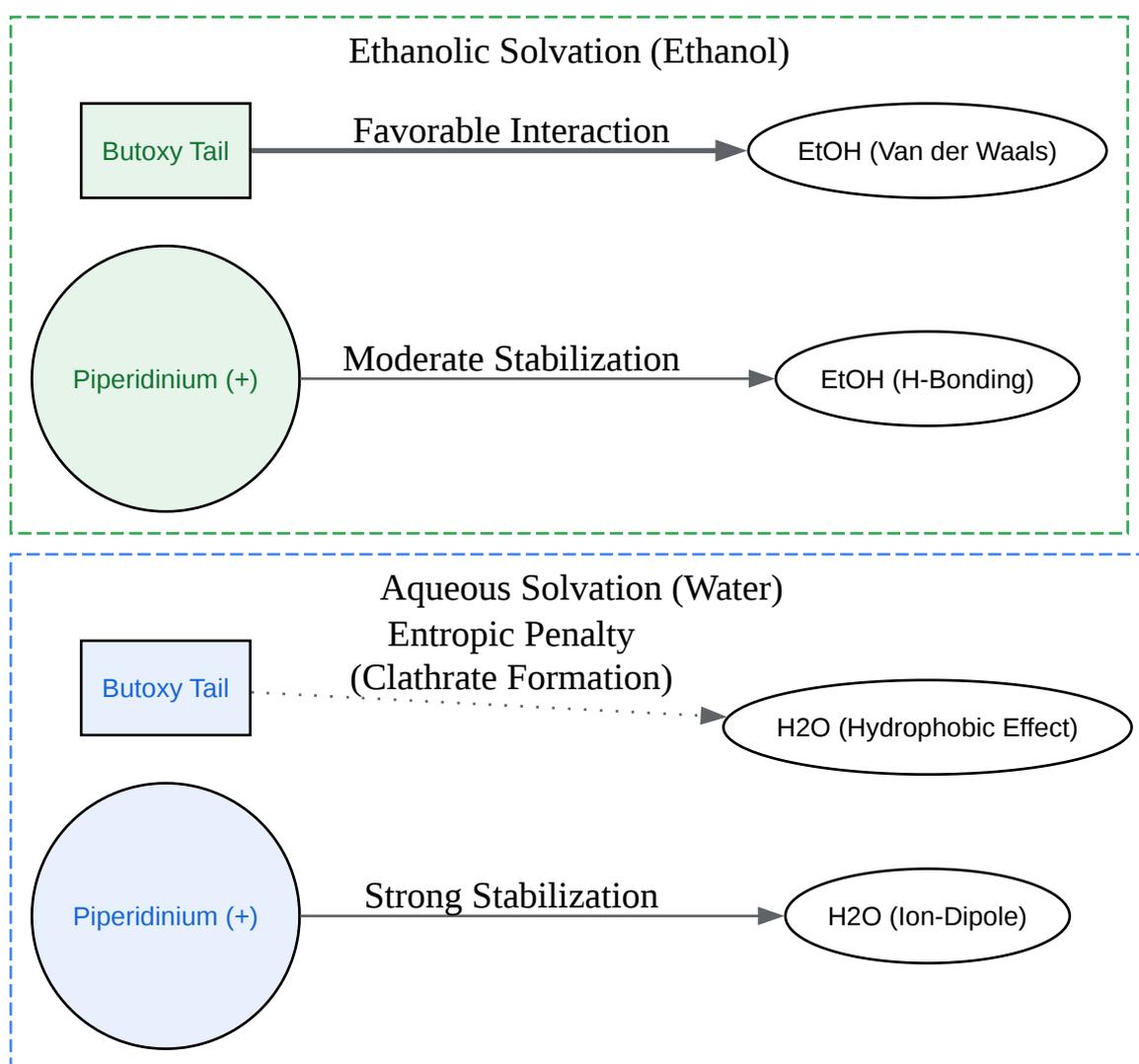
Structural Analysis

The molecule consists of three distinct functional regions that dictate its interaction with solvents:

- The Head Group (Hydrophilic): The protonated piperidine ring () forms strong ion-dipole interactions with water.[1]
- The Linker (Intermediate): The ethyl group separates the charge from the tail.[1]
- The Tail (Lipophilic): The butoxy group () is hydrophobic, disrupting the water structure but interacting favorably with the ethyl chain of ethanol.[1]

Solvation Mechanics Diagram

The following diagram illustrates the solvation shell differences between Water and Ethanol.



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Figure 1: Mechanistic comparison of solvation.[1] In water, the lipophilic tail incurs an entropic penalty. In ethanol, the ethyl chain of the solvent stabilizes the butoxy tail via Van der Waals forces.[1]

Comparative Solubility Analysis

The following table summarizes the expected solubility behavior based on the "Like Dissolves Like" principle applied to amphiphilic salts.

Feature	Water ()	Ethanol ()
Dielectric Constant	~80 (High)	~24 (Moderate)
Primary Interaction	Ion-Dipole (Salt dissociation)	Dipole-Dipole & Van der Waals
Solubility Prediction	Soluble (10–50 mg/mL est.) ^[1]	Very Soluble (>100 mg/mL est.) ^[1]
Thermodynamics	Enthalpically favorable (Ion hydration), Entropically unfavorable (Tail)	Enthalpically & Entropically favorable
Utility	Aqueous workup, pH adjustment, Biological Assays	Recrystallization, Synthesis solvent, Formulation

Key Insight: While the HCl salt ensures the compound is water-soluble, the butoxy group acts as a surfactant.[1] At high concentrations in water, this compound may form micelles or foam, complicating filtration. In ethanol, it behaves as a true solution.

Experimental Protocol: Solubility Determination

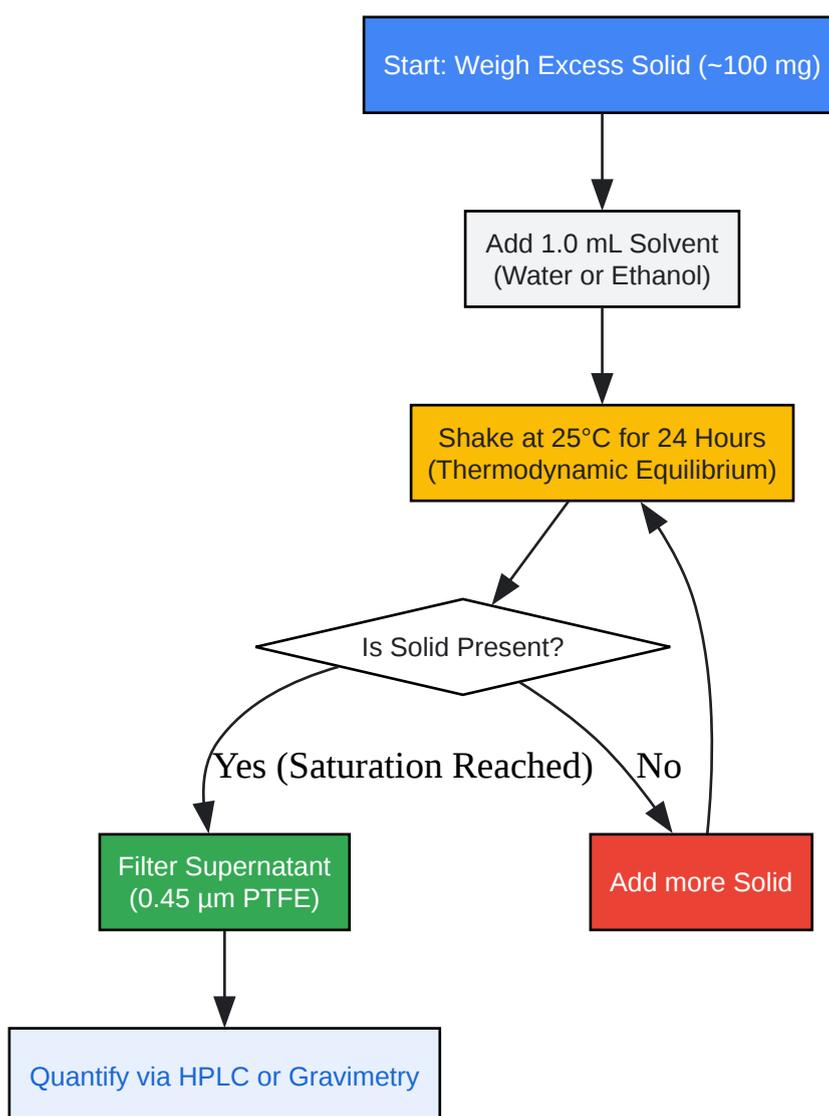
Standard Operating Procedure (SOP) for Amphiphilic Amine Salts

Since specific literature values for CAS 1219967-64-2 are often proprietary, researchers must validate solubility empirically.[1] This self-validating protocol ensures accuracy.

Materials

- Analyte: 4-(2-Butoxyethyl)piperidine HCl (dried in vacuo).
- Solvents: HPLC-grade Water and Absolute Ethanol.[1]
- Equipment: Orbital shaker, 0.45 μm PTFE syringe filters, HPLC (UV/Vis detection) or Gravimetric balance.[1]

Workflow Diagram



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Figure 2: Saturation Shake-Flask Method for solubility determination.

Step-by-Step Methodology

- Preparation: Place 100 mg of the compound into a 2 mL chemically resistant vial.
- Solvation: Add 1.0 mL of the target solvent (Water or Ethanol).[1]
- Equilibration: Agitate at 25°C for 24 hours. Critical Step: Ensure solid remains visible.[1] If all solid dissolves, add more compound until saturation is observed.[1]
- Filtration: Pass the supernatant through a pre-wetted 0.45 µm filter to remove undissolved particles.[1]
- Quantification (Gravimetric Method):
 - Pipette exactly 0.5 mL of filtrate into a pre-weighed vial.
 - Evaporate solvent under nitrogen stream or vacuum.[1]
 - Weigh the residue.[1]
 - Calculation:

[1]

Applications in Drug Development[1][2]

Recrystallization Strategy

The solubility differential suggests a solvent/anti-solvent purification method:

- Dissolve the crude HCl salt in a minimum volume of warm Ethanol (where it is highly soluble).[1]
- Precipitate by slowly adding Diethyl Ether or Hexane (non-polar anti-solvents).[1]
- Why? The lipophilic butoxy tail prevents the salt from crashing out too quickly in intermediate polarity solvents, but the non-polar anti-solvent forces the ionic lattice to reform.

Formulation

For intravenous (IV) formulations, Water is suitable, but pH monitoring is required.[1] The HCl salt is acidic; in unbuffered water, the pH may drop to ~4-5.[1] For oral delivery, ethanolic solutions can be used for spray-drying dispersions.[1]

References

- Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for recrystallization and solubility principles).
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